molecular formula C4H3BrF4O2 B2955660 4-Bromo-4,4,3,3-tetrafluorobutanoic acid CAS No. 131118-43-9

4-Bromo-4,4,3,3-tetrafluorobutanoic acid

Cat. No.: B2955660
CAS No.: 131118-43-9
M. Wt: 238.964
InChI Key: ZURMDHYHHVXUPA-UHFFFAOYSA-N
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Description

4-Bromo-4,4,3,3-tetrafluorobutanoic acid is an organofluorine compound known for its unique combination of bromine and fluorine atoms within a butanoic acid structure. This molecule features a butanoic acid backbone, with two pairs of fluorine atoms and a bromine atom attached to the carbon chain. The presence of both halogens in the structure imparts the compound with distinct chemical reactivity, making it useful in several applications in organic synthesis and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4,4,3,3-tetrafluorobutanoic acid typically involves the halogenation of a butanoic acid derivative. One common method includes the bromination of 3,3,4,4-tetrafluorobutanoic acid under controlled conditions to introduce the bromine atom at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction environments (e.g., temperature, pressure) is crucial to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-4,4,3,3-tetrafluorobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted butanoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism by which 4-Bromo-4,4,3,3-tetrafluorobutanoic acid exerts its effects is primarily through its chemical reactivity. The presence of both bromine and fluorine atoms allows for selective functionalization and further chemical modifications. The fluorine atoms provide thermal stability and resistance to degradation, while the bromine atom facilitates functionalization . These properties enable the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical synthesis and material science .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-4,4,3,3-tetrafluorobutanoic acid is unique due to its butanoic acid backbone combined with the presence of both bromine and fluorine atoms. This combination imparts distinct chemical reactivity and stability, making it a valuable compound in various applications .

Properties

IUPAC Name

4-bromo-3,3,4,4-tetrafluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF4O2/c5-4(8,9)3(6,7)1-2(10)11/h1H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURMDHYHHVXUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(C(F)(F)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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